
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a chlorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate typically involves the reaction of 2-amino-5-chloroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified by washing with organic solvents and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated and reduced aromatic compounds.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness
Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is unique due to the presence of both an amino group and a chlorinated aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific structure also imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-5-chloroanilino)propanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)5-6-14-10-7-8(12)3-4-9(10)13/h3-4,7,14H,2,5-6,13H2,1H3 |
Clé InChI |
VUHSVKIXWAOMGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=C(C=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


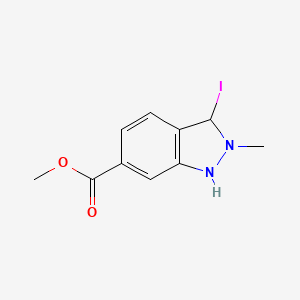
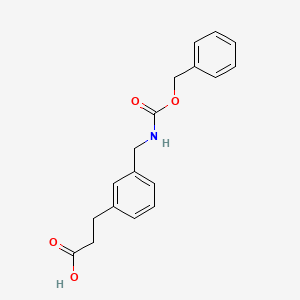

![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
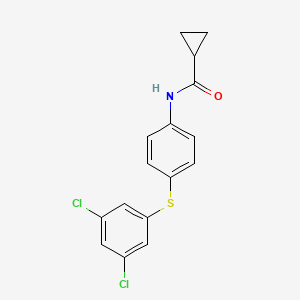
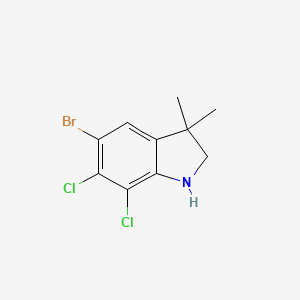
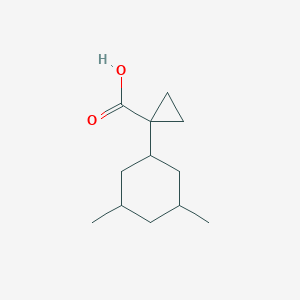

![1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13088918.png)
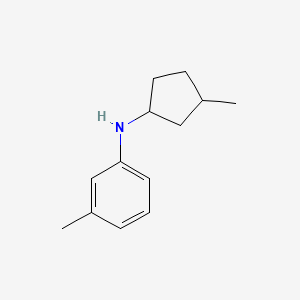
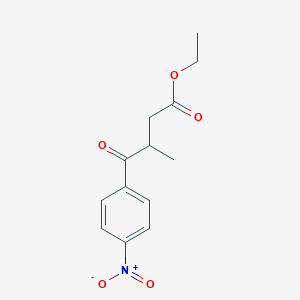
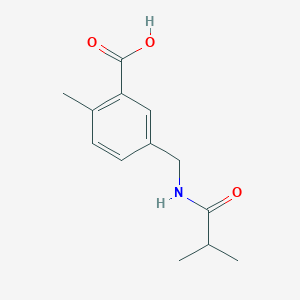
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13088935.png)
![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)
